molecular formula C19H21FN2O2S2 B2513041 2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896354-95-3

2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2513041
CAS RN: 896354-95-3
M. Wt: 392.51
InChI Key: IWXCKQKVXICLTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Specific methods for the synthesis of fluorothiophenes include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a fluorophenyl group and a propanoylamino group attached to the thiophene ring.

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that the compound could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), given the role of thiophene-mediated molecules in this area .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could be used in the development of new OLED materials.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new drugs with these properties.

STING-agonistic Activity

The compound could potentially be used in the development of new STING agonists, given the STING-agonistic activity of similar compounds .

PPARα, -γ, and -δ Agonist

The compound could potentially be used in the development of new PPARα, -γ, and -δ agonists, given the therapeutic importance of synthetic thiophene .

Future Directions

Thiophene derivatives, such as the compound , have been the subject of significant scientific interest due to their potential biological activity . Future research may focus on further exploring the biological effects of this compound and developing new derivatives with enhanced properties.

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXCKQKVXICLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-fluorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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